molecular formula C16H18N2O3 B13058929 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine

Cat. No.: B13058929
M. Wt: 286.33 g/mol
InChI Key: DVVNPMOMGFZSMF-WYMLVPIESA-N
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Description

4-[(5E)-5-[(4-Nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is a morpholine derivative featuring a cyclopentene ring substituted with a 4-nitrophenylmethylidene group. Its synthesis likely involves condensation reactions between morpholine-containing precursors and appropriately functionalized cyclopentene intermediates, as inferred from analogous methods in the literature (e.g., reactions of chloroacetyl morpholine with thiadiazole derivatives ).

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]morpholine

InChI

InChI=1S/C16H18N2O3/c19-18(20)15-6-4-13(5-7-15)12-14-2-1-3-16(14)17-8-10-21-11-9-17/h3-7,12H,1-2,8-11H2/b14-12+

InChI Key

DVVNPMOMGFZSMF-WYMLVPIESA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=C1)N3CCOCC3

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=C1)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine typically involves the condensation of 4-nitrobenzaldehyde with cyclopent-1-en-1-ylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitrophenyl group may play a crucial role in its activity by participating in electron transfer reactions or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The morpholine group is a common feature in all compounds except AK-1a, improving solubility and modulating pharmacokinetics .
  • Synthetic routes vary significantly: AK-1a relies on aldol condensations, while thiadiazole derivatives involve multi-step heterocyclic syntheses .

Key Observations :

  • AK-1a exhibits distinct anticoagulant properties, linked to VKOR inhibition rather than cytotoxic effects .
  • Thiadiazole derivatives act through Akt pathway suppression, highlighting the role of heterocyclic cores in targeting specific oncogenic signals .
Table 3: Physicochemical and Hazard Data
Compound Name LogP (Predicted) Solubility Hazard Profile
4-[(5E)-5-[(4-Nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine ~3.5 (High) Low (non-polar) Not reported; likely irritant (analogous to )
AK-1a ~2.8 Moderate No direct data; nitro groups may pose risks
4-(4-Nitrophenyl)morpholine ~1.9 High (polar) Irritant (R36/37/38)
Thiadiazole Derivatives ~2.2–3.0 Variable Depends on substituents; some mutagenic risks

Key Observations :

  • The target compound’s high LogP suggests greater lipophilicity, enhancing membrane permeability but possibly increasing toxicity .
  • 4-(4-Nitrophenyl)morpholine has better aqueous solubility due to its simpler structure, aligning with its use as a synthetic intermediate .

Biological Activity

4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular mass of approximately 286.33 g/mol. The structure features a morpholine ring attached to a cyclopentene moiety with a nitrophenyl substituent, which is significant for its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of cancer biology and apoptosis modulation. The presence of the nitro group enhances its reactivity and potential interactions with cellular components.

Biological Activity Overview

Research indicates that compounds similar to 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine exhibit a range of biological activities:

  • Antitumor Activity :
    • Studies have shown that related compounds can inhibit tumor growth and possess cytotoxic effects against various cancer cell lines.
    • For instance, 2-(4-Nitrobenzylidene)malononitrile, a structurally related compound, has demonstrated significant anticancer properties by inducing apoptosis in cancer cells through the inhibition of protein tyrosine kinases .
  • Apoptosis Modulation :
    • The compound may influence apoptosis pathways. In murine models, related nitrobenzylidene compounds have been shown to reduce liver injury mediated by apoptosis, indicating potential protective effects against liver damage .
  • Enzyme Inhibition :
    • The structure suggests potential inhibition of key enzymes involved in cancer progression, such as tyrosinase, which is critical in melanoma development. Compounds with similar structures have been shown to effectively inhibit tyrosinase activity .

Case Studies and Research Findings

Several studies highlight the biological activity and mechanisms associated with this class of compounds:

Table 1: Summary of Biological Activities

CompoundActivityMechanismReference
4-Nitrobenzylidene malononitrileAntitumorInhibition of tyrosine kinases
2-(3,4-dihydroxybenzylidene)malononitrileTyrosinase InhibitionCompetitive inhibition
4-Nitrobenzylidene derivativesHepatoprotectiveReduction in apoptosis markers

Experimental Data

In animal models, pretreatment with related compounds has shown significant reductions in markers of liver damage (e.g., serum transaminases), indicating their potential as therapeutic agents against liver injury induced by various stressors.

Table 2: Effects on Liver Injury

Treatment GroupTUNEL Positive Cells (per mm²)Caspase-3 Activity (Relative Units)
Control>0.2High
Nitro Compound<0.2Significantly reduced

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